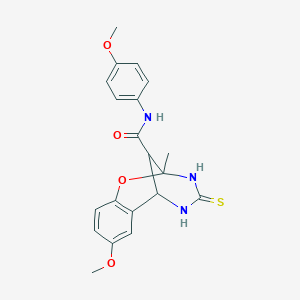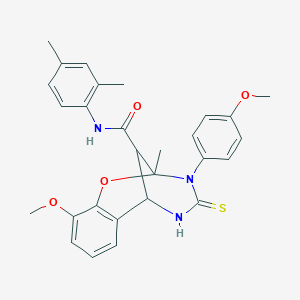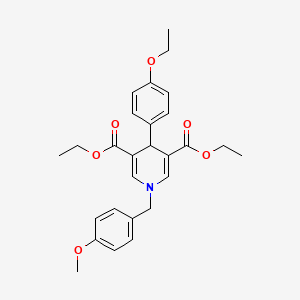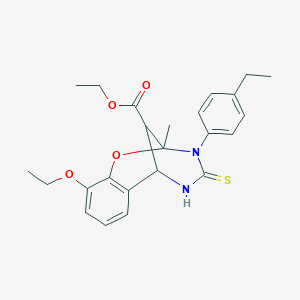![molecular formula C24H25N5 B11213762 4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213762.png)
4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the benzylpiperidine and methylphenyl groups through various coupling reactions. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-benzylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-(4-benzylpiperidin-1-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
Compared to similar compounds, 4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine may exhibit unique biological activities or chemical properties due to the specific arrangement of its functional groups. These differences can influence its reactivity, stability, and interactions with biological targets.
Eigenschaften
Molekularformel |
C24H25N5 |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C24H25N5/c1-18-6-5-9-21(14-18)29-24-22(16-27-29)23(25-17-26-24)28-12-10-20(11-13-28)15-19-7-3-2-4-8-19/h2-9,14,16-17,20H,10-13,15H2,1H3 |
InChI-Schlüssel |
WAIHJRBUPCSQBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11213701.png)


![Ethyl 4-[[6-[[(4-Fluorophenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinyl]carbonyl]-1-piperazinecarboxylate](/img/structure/B11213721.png)



![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11213769.png)
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B11213774.png)
![ethyl 4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B11213775.png)
![1-(2,3-dimethylphenyl)-4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B11213776.png)
![N-(3-(4-ethylpiperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B11213781.png)
